molecular formula C20H40O B14321979 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane CAS No. 110089-95-7

1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane

Cat. No.: B14321979
CAS No.: 110089-95-7
M. Wt: 296.5 g/mol
InChI Key: STBQFQQTWVXMCJ-UHFFFAOYSA-N
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Description

1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane is an organic compound with the molecular formula C₂₀H₄₀O It is characterized by the presence of a hexadecane backbone with an ether linkage to a 2-methylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane typically involves the reaction of hexadecanol with 2-methylprop-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of hexadecanol reacts with the hydroxyl group of 2-methylprop-2-en-1-ol to form the ether linkage.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the etherification process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various ether derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its hydrophobic nature.

    Industry: Used in the formulation of surfactants and emulsifiers due to its amphiphilic properties.

Mechanism of Action

The mechanism of action of 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane involves its interaction with hydrophobic environments. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its ether linkage provides stability against hydrolysis, making it suitable for long-term applications in various fields.

Comparison with Similar Compounds

  • 2-[(2-Methylprop-2-EN-1-YL)oxy]benzoic acid
  • 2-[(2-Methylprop-2-EN-1-YL)oxy]acetic acid
  • Isophthalic acid, di(2-methylprop-2-EN-1-YL) ester

Comparison: 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane is unique due to its long hydrophobic chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring strong hydrophobic interactions and stability.

Properties

CAS No.

110089-95-7

Molecular Formula

C20H40O

Molecular Weight

296.5 g/mol

IUPAC Name

1-(2-methylprop-2-enoxy)hexadecane

InChI

InChI=1S/C20H40O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20(2)3/h2,4-19H2,1,3H3

InChI Key

STBQFQQTWVXMCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(=C)C

Origin of Product

United States

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